molecular formula C19H16BrN5S B2829741 1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1251693-99-8

1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2829741
CAS No.: 1251693-99-8
M. Wt: 426.34
InChI Key: ADKCOAMTIAKGQR-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and a thiazolyl group attached to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenyl isothiocyanate with an appropriate amine under reflux conditions.

    Formation of the Triazole Ring: The triazole ring is formed by a cycloaddition reaction between an azide and an alkyne. In this case, the azide can be prepared from 2-bromoaniline, and the alkyne can be introduced through a Sonogashira coupling reaction.

    Coupling of the Thiazole and Triazole Rings: The final step involves coupling the thiazole and triazole rings under suitable conditions, such as using a copper(I) catalyst in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as proteins and enzymes.

    Medicine: The compound has potential applications in drug discovery and development. Its structure may be modified to enhance its pharmacological properties and to develop new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved can vary depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

    1-(2-chlorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine: This compound has a chlorophenyl group instead of a bromophenyl group. The presence of chlorine can affect the compound’s reactivity and biological activity.

    1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-ol: This compound has a hydroxyl group instead of an amine group. The hydroxyl group can influence the compound’s solubility and hydrogen bonding interactions.

    1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-carboxylic acid: This compound has a carboxylic acid group instead of an amine group. The carboxylic acid group can affect the compound’s acidity and ability to form salts.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-bromophenyl)-5-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5S/c1-11-7-8-13(12(2)9-11)15-10-26-19(22-15)17-18(21)25(24-23-17)16-6-4-3-5-14(16)20/h3-10H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKCOAMTIAKGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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